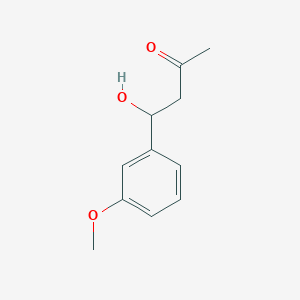![molecular formula C15H20O3 B14247130 tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate CAS No. 423763-77-3](/img/structure/B14247130.png)
tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl [(1R)-1-phenylbut-3-enyl] carbonate: is an organic compound that belongs to the class of carbonates It is characterized by the presence of a tert-butyl group, a phenyl group, and a but-3-enyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate typically involves the reaction of tert-butyl chloroformate with (1R)-1-phenylbut-3-en-1-ol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl [(1R)-1-phenylbut-3-enyl] carbonate undergoes several types of chemical reactions, including:
Substitution: Substitution reactions involving this compound can occur with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, manganese catalyst, nonafluoro-tert-butyl alcohol as solvent.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Various nucleophiles, solvents like dichloromethane.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Substituted carbonates and other derivatives.
Scientific Research Applications
tert-Butyl [(1R)-1-phenylbut-3-enyl] carbonate has several applications in scientific research, including:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Investigated for its potential role in biocatalytic processes and biosynthetic pathways.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The phenyl and but-3-enyl groups contribute to the compound’s overall stability and reactivity by participating in π-π interactions and conjugation effects .
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A precursor to biologically active natural products.
Uniqueness: tert-Butyl [(1R)-1-phenylbut-3-enyl] carbonate is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability characteristics.
Properties
CAS No. |
423763-77-3 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
tert-butyl [(1R)-1-phenylbut-3-enyl] carbonate |
InChI |
InChI=1S/C15H20O3/c1-5-9-13(12-10-7-6-8-11-12)17-14(16)18-15(2,3)4/h5-8,10-11,13H,1,9H2,2-4H3/t13-/m1/s1 |
InChI Key |
NIZMUKOFHYRFMQ-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)O[C@H](CC=C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)OC(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



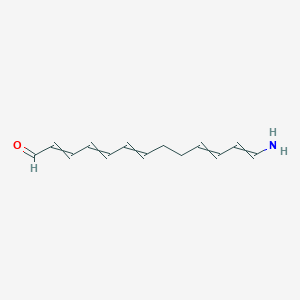
![L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-](/img/structure/B14247054.png)
![Dichlorobis[(3R)-3,7-dimethyloctyl]silane](/img/structure/B14247057.png)

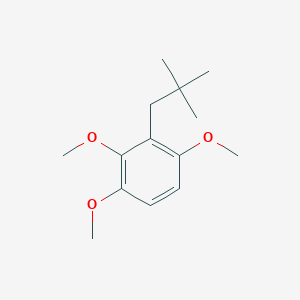
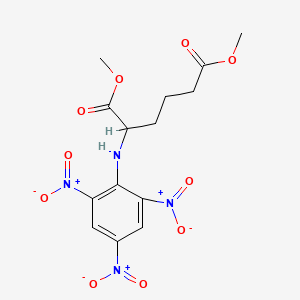
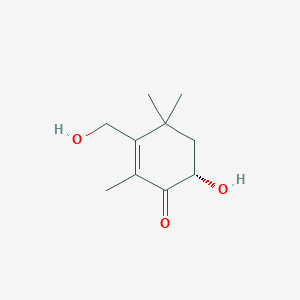
![Methyl 3-{3-[(Z)-(1-hydroxypyridin-2(1H)-ylidene)amino]propoxy}benzoate](/img/structure/B14247083.png)
![2-Cyclohexyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B14247086.png)
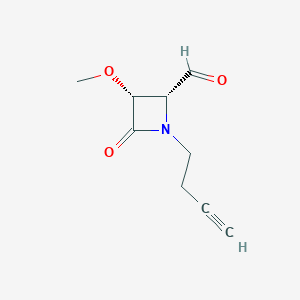

![3-(Nitromethylidene)tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14247104.png)
